3-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine
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Description
The compound “3-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine” is a complex organic molecule. It contains functional groups such as sulfonyl, amine, and ethoxyphenyl .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound “3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile” has been synthesized and characterized using 1H NMR, 13C NMR, FT-IR, and elemental analysis .Molecular Structure Analysis
The molecular structure of the related compound was optimized using Density Functional Theory (DFT) with the B3LYP/6-31++G(d,p) basis set . The experimental and theoretical vibrational frequencies of the compound were compared .Scientific Research Applications
Synthesis and Characterization
- Quinoline derivatives have been synthesized through various methods, demonstrating the versatility of these compounds in chemical synthesis. For example, the cyclization of certain benzoate compounds leads to quinoline sulfonic acids, showcasing the utility of these reactions in producing heterocyclic compounds with potential biological activity (Ukrainets et al., 2014).
- The synthesis of new quinazoline derivatives as potential antimicrobial agents highlights the ongoing research into quinoline-related compounds for therapeutic use. These compounds have shown activity against various bacteria and fungi, underscoring the importance of the quinoline scaffold in drug development (Desai et al., 2007).
Potential Biological Activities
- The modification of combretastatin A-4 to include quinoline moieties has led to derivatives with significant antiproliferative activity and microtubule destabilizing potency. This research demonstrates the therapeutic potential of quinoline derivatives in cancer treatment (Lee et al., 2011).
- The exploration of tetrahydroisoquinoline derivatives for inhibiting dopamine uptake and possessing dopaminomimetic properties indicates the potential of these compounds in treating neurological disorders. The study found that certain structural features are crucial for antidepressant activity, highlighting the role of quinoline derivatives in developing new treatments for mental health conditions (Zára-Kaczián et al., 1986).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-16(2)4-13-22(21)26-15-23(24)31(28,29)20-11-5-17(25)6-12-20/h4-15H,3H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOPKJUEUBCNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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